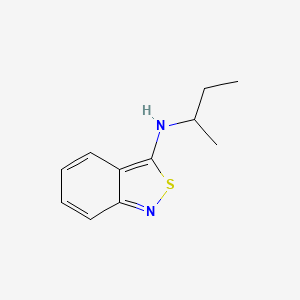

3-(sec-Butylamino)-2,1-benzisothiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2589-58-4 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

N-butan-2-yl-2,1-benzothiazol-3-amine |

InChI |

InChI=1S/C11H14N2S/c1-3-8(2)12-11-9-6-4-5-7-10(9)13-14-11/h4-8,12H,3H2,1-2H3 |

InChI Key |

BDZLLSQFVYYANY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C2C=CC=CC2=NS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Sec Butylamino 2,1 Benzisothiazole

Strategies for the Construction of the 2,1-Benzisothiazole Core

The formation of the 2,1-benzisothiazole scaffold is a critical step in the synthesis of the target compound. Various methods, including cyclization reactions, metal-catalyzed cross-couplings, metal-free protocols, electrochemical cyclizations, and ring-transformation reactions, have been explored to construct this heterocyclic system.

Cyclization Reactions in Benzisothiazole Formation

Cyclization reactions are a cornerstone in the synthesis of the 2,1-benzisothiazole ring. A prevalent method involves the cyclization of 2,2'-dithiobis(benzonitriles) with secondary amines, followed by oxidation, to yield 3-amino-1,2-benzisothiazole derivatives. google.com This approach allows for the direct incorporation of the desired amino substituent at the 3-position.

Another significant cyclization strategy starts from 2-mercaptobenzamides, which can undergo intramolecular oxidative dehydrogenative cyclization to form benzo[d]isothiazol-3(2H)-ones. These intermediates can then be further functionalized.

A classical approach involves the reaction of 2,2'-dithiodibenzoic acid amides in an aqueous alkaline medium in the presence of an oxygen-releasing substance to produce 1,2-benzisothiazolones. google.com These can subsequently be converted to the desired 3-substituted derivatives.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,2'-Dithiobis(benzonitrile) | Secondary Amine, Oxidizing Agent | 3-Amino-1,2-benzisothiazole | High | google.com |

| 2-Mercaptobenzamide | O2, Catalyst | Benzo[d]isothiazol-3(2H)-one | Good to Excellent | |

| 2,2'-Dithiodibenzoic acid amide | Base, Oxidizing Agent | 1,2-Benzisothiazolone | High | google.com |

Table 1: Overview of Cyclization Reactions for 2,1-Benzisothiazole Core Synthesis

Metal-Catalyzed Approaches (e.g., Cu(I)-catalyzed, Rhodium-catalyzed)

Metal-catalyzed reactions offer efficient and selective pathways to the benzisothiazole core. Copper(I)-catalyzed intramolecular N–S bond formation from 2-mercaptobenzamides under an oxygen atmosphere is a notable example. organic-chemistry.org This method provides a direct route to benzo[d]isothiazol-3(2H)-ones.

Copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder has also been reported to produce benzo[d]isothiazoles. organic-chemistry.org Furthermore, rhodium-catalyzed reactions have been utilized in the functionalization of benzisothiazole derivatives, indicating their potential in the synthesis of complex structures. organic-chemistry.org

| Catalyst | Starting Material | Reagents | Product | Reference |

| Cu(I) | 2-Mercaptobenzamide | O2 | Benzo[d]isothiazol-3(2H)-one | organic-chemistry.org |

| CuBr2 | 2-Bromo-N-arylbenzimidamide | Sulfur Powder | Benzo[d]isothiazole | organic-chemistry.org |

| Rh(III) | (Phenyl)amino-substituted benzisothiazole | - | N-Aryl indole | organic-chemistry.org |

Table 2: Metal-Catalyzed Syntheses of the Benzisothiazole Ring System

Metal-Free Synthetic Protocols for Benzisothiazole Ring System

The development of metal-free synthetic methods is driven by the need for more sustainable and cost-effective processes. An external oxidant-free intramolecular dehydrogenative C–S cross-coupling has been developed for the synthesis of benzothiazoles. rsc.org This approach often utilizes readily available starting materials and avoids the use of toxic metal catalysts. For instance, the reaction of aryl isothiocyanates with amines can lead to the formation of 2-aminobenzothiazoles under metal-free conditions. rsc.org

| Starting Materials | Conditions | Product | Yield | Reference |

| Aryl isothiocyanate, Amine | Base, Undivided electrolytic conditions | 2-Aminobenzothiazole (B30445) | Up to 99% | rsc.org |

| N-Aryl thioamide | Base, Undivided electrolytic conditions | Benzothiazole (B30560) | - | rsc.org |

Table 3: Metal-Free Synthetic Approaches to Benzisothiazoles

Electrochemical Methods for Intramolecular Cyclization

Electrochemical synthesis represents a green and efficient alternative for constructing the benzisothiazole ring. These methods often proceed under mild conditions and can avoid the use of harsh chemical oxidants or reductants. rsc.org For instance, the electrochemical intramolecular dehydrogenative C–S bond formation allows for the synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and amines in high yields. rsc.org

Another electrochemical approach involves the cathodic reduction of nitroarenes to generate intermediates that undergo cyclization to form 2,1-benzisoxazoles, a related heterocyclic system. nih.govresearchgate.netresearchgate.net This suggests the potential for similar electrochemical strategies to be applied to the synthesis of 2,1-benzisothiazoles. These reactions are typically carried out in an undivided cell using inexpensive carbon-based electrodes. nih.govresearchgate.net

| Method | Starting Material | Key Features | Product | Reference |

| Intramolecular Dehydrogenative C–S Cross-Coupling | Aryl isothiocyanates and amines | External oxidant-free, Undivided cell | 2-Aminobenzothiazoles | rsc.org |

| Cathodic Reduction | Nitro arenes | Undivided cell, Constant current, Carbon electrodes | 3-(Acylamidoalkyl)-2,1-benzisoxazoles | nih.govresearchgate.net |

Table 4: Electrochemical Synthesis of Benzisothiazole and Related Heterocycles

Ring-Transformation Reactions in Benzisothiazole Derivative Synthesis

Ring-transformation reactions provide another avenue for the synthesis of benzisothiazole derivatives. These reactions often involve the rearrangement of other heterocyclic systems into the desired benzisothiazole scaffold. While less common, these methods can offer unique entry points to specific substitution patterns. For example, the transformation of bicyclic cycloalka[d]isothiazolium salts to the isomeric cycloalka[c]isothiazolium salts has been reported. acs.org

Precursor Synthesis and Amination Strategies for the sec-Butylamino Moiety

The introduction of the sec-butylamino group is the final key step in the synthesis of the target compound. This can be achieved through the amination of a suitable benzisothiazole precursor.

A likely precursor is 3-chloro-2,1-benzisothiazole. This intermediate can be synthesized from 1,2-benzisothiazol-3(2H)-one by reaction with reagents like phosphorus oxychloride. The subsequent nucleophilic substitution of the 3-chloro group with sec-butylamine (B1681703) would yield the desired product. The reaction of 3-chloro-1,2-benzisothiazole (B19369) with various nucleophiles has been studied, and while some nucleophiles lead to ring fission, others, like sodium ethoxide, result in simple substitution. rsc.org This suggests that under appropriate conditions, direct amination with sec-butylamine is feasible.

Alternatively, the synthesis can proceed via the formation of 3-amino-2,1-benzisothiazole, which can then be N-alkylated with a sec-butyl halide, such as 2-bromobutane. The regioselective N-alkylation of aminobenzothiazoles has been accomplished using various alkylating agents. rsc.org

A more direct route, as suggested by patent literature, involves the reaction of a metal amide of a secondary amine, such as lithium sec-butylamide, with 2,2'-dithiobis(benzonitrile), followed by an oxidation step to form the 3-(sec-butylamino)-2,1-benzisothiazole directly. google.com

| Precursor | Amination/Alkylation Reagent | Method | Product | Reference |

| 3-Chloro-2,1-benzisothiazole | sec-Butylamine | Nucleophilic Aromatic Substitution | This compound | rsc.org |

| 3-Amino-2,1-benzisothiazole | 2-Bromobutane | N-Alkylation | This compound | rsc.org |

| 2,2'-Dithiobis(benzonitrile) | Lithium sec-butylamide | One-pot reaction with oxidation | This compound | google.com |

Table 5: Strategies for the Introduction of the sec-Butylamino Moiety

Reaction of Benzisothiazole Precursors with Butylamine Derivatives

A primary method for synthesizing this compound involves the nucleophilic substitution of a suitable leaving group at the 3-position of the benzisothiazole ring with sec-butylamine. One such precursor, 3-chloro-1,2-benzisothiazole, is known to react with nucleophiles. While many nucleophiles cause ring fission, some, like sodium ethoxide, result in simple substitution to yield 3-ethoxy-1,2-benzisothiazole. rsc.org This suggests that amines can also act as effective nucleophiles to form 3-aminobenzisothiazole derivatives. rsc.org This approach is further supported by studies on the analogous 3-chloro-1,2-benzisoxazole (B94866) system, where microwave-promoted nucleophilic aromatic substitution with various amines proceeds in good to high yields. researchgate.net

Alternatively, a direct synthesis can be achieved by reacting 2,2'-dithiobenzonitriles with metal amides of secondary amines, such as the lithium amide of sec-butylamine, followed by oxidation. google.com This method provides an efficient route to 3-substituted amino-1,2-benzisothiazoles under mild conditions with minimal side reactions. google.com

| Precursor | Reagent(s) | Key Transformation | Ref. |

| 3-Chloro-1,2-benzisothiazole | sec-Butylamine | Nucleophilic Aromatic Substitution | rsc.org |

| 2,2'-Dithiobenzonitrile | 1. Lithium sec-butylamide2. Oxidizing agent | Amidation and Oxidative Cyclization | google.com |

Synthetic Routes from Substituted Nitroaromatic Precursors

Nitro-substituted aromatic compounds serve as versatile starting materials for the synthesis of the 3-amino-2,1-benzisothiazole core. A patented method describes the preparation of 3-amino-5-nitro-2,1-benzisothiazole from precursors like o-nitro-p-thiocyanatoaniline or 2-cyano-4-nitroaniline. google.com The process involves a thionation reaction followed by a ring-closure reaction in the presence of an acid like sulfuric acid. google.com For example, 2-amino-5-nitro thiobenzamide, derived from 2-cyano-4-nitroaniline, undergoes cyclization in sulfuric acid with a sodium bromide catalyst to yield the 3-amino-5-nitro-2,1-benzisothiazole product. google.com This intermediate can then be further modified, for instance, by alkylation of the 3-amino group, to introduce the sec-butyl substituent.

| Precursor | Reagent(s) | Key Transformation | Ref. |

| o-Nitro-p-thiocyanatoaniline | 1. Thionation agent2. Acid (e.g., H₂SO₄) | Thionation and Ring-Closure | google.com |

| 2-Cyano-4-nitroaniline | 1. Thionating agent to form thiobenzamide2. H₂SO₄, NaBr | Thioamide formation and Cyclization | google.com |

S-Nitrosation and Intramolecular Aza-Wittig Methodologies

A facile, one-pot synthesis of 3-substituted benzisothiazoles has been developed utilizing a sequence of S-nitrosation and an intramolecular aza-Wittig reaction. organic-chemistry.org This method starts with readily available o-mercaptoacylphenones. organic-chemistry.org The key steps involve the formation of an S-nitroso intermediate using a nitrosating agent like isopentyl nitrite (B80452), which then reacts with a phosphine (B1218219) reagent. organic-chemistry.orgresearchgate.net This in-situ reaction triggers an intramolecular aza-Wittig reaction, leading to the efficient construction of the 3-substituted benzisothiazole ring system. organic-chemistry.orgresearchgate.net The choice of nitrosation agent and phosphine is critical for optimizing the reaction yield, with isopentyl nitrite and ethyldiphenylphosphine (B1294405) (EtPPh₂) often providing the best results in a solvent like THF. organic-chemistry.org

| Precursor | Reagent(s) | Key Transformation | Ref. |

| o-Mercaptoacylphenone | 1. Isopentyl nitrite (i-pentylONO)2. Phosphine (e.g., EtPPh₂) | S-Nitrosation and Intramolecular aza-Wittig reaction | organic-chemistry.org |

Acid-Catalyzed Thermolysis and Sulfinylation Approaches

The 2,1-benzisothiazole skeleton can be constructed via methods involving sulfoxide (B87167) precursors. One approach is the acid-catalyzed thermolysis of a tert-butyl sulfoxide, which provides a simple and environmentally friendly route to 3-substituted aryl researchgate.netnih.govisothiazoles (an alternative nomenclature for 2,1-benzisothiazoles). organic-chemistry.org This reaction proceeds in high yields using a catalytic amount of an acid like p-toluenesulfonic acid (TsOH) in toluene (B28343) at moderate temperatures. organic-chemistry.org

A related and powerful strategy involves the intramolecular sulfinylation of sulfonamides. nih.govacs.org In this process, tert-butyl sulfoxides act as sulfinyl sources. organic-chemistry.orglookchem.com Activation with N-bromosuccinimide (NBS) and an acid initiates the reaction, which is believed to proceed through an all-heteroatom Wittig-equivalent process to afford the final aryl researchgate.netnih.govisothiazole (B42339) products in high yields. nih.govacs.orgorganic-chemistry.org

| Precursor | Reagent(s) | Key Transformation | Ref. |

| Aryl tert-butyl sulfoxide | p-Toluenesulfonic acid (TsOH) | Acid-catalyzed thermolysis | organic-chemistry.org |

| ortho-Substituted aryl tert-butyl sulfoxide / sulfonamide | N-Bromosuccinimide (NBS), Acetic Acid | Intramolecular Sulfinylation / All-heteroatom Wittig-equivalent process | acs.orgorganic-chemistry.orglookchem.com |

N-S/C-S Bond Coupling Strategies

Various bond-coupling strategies have been developed to form the benzisothiazole ring, primarily focusing on the creation of the key N-S or C-S bonds.

Copper-Catalyzed Methods: Copper catalysis is prominent in several of these syntheses. A Cu(I)-catalyzed intramolecular N-S bond formation can be achieved from 2-mercaptobenzamide precursors under an oxygen atmosphere, leading to oxidative dehydrogenative cyclization. researchgate.netnih.gov Alternatively, intermolecular reactions using 2-halobenzamides as starting materials can be coupled with various sulfur sources. nih.gov For instance, a copper-catalyzed cascade reaction with elemental sulfur or potassium thiocyanate (B1210189) (KSCN) enables the formation of both the C-S and N-S bonds in a single process to build the heterocyclic core. researchgate.netnih.govresearchgate.net

Other Metal-Catalyzed and Metal-Free Methods: Beyond copper, cobalt catalysts have also been employed for intramolecular S-N bond formation in water, offering a green chemistry approach. researchgate.net Additionally, metal-free methods have been reported. The reagent Selectfluor can mediate the intramolecular N-S bond formation starting from 2-methylthiobenzamides, proceeding through a transient fluorosulfonium salt intermediate. nih.gov

| Precursor(s) | Catalyst/Reagent | Key Transformation | Ref. |

| 2-Mercaptobenzamides | Cu(I) catalyst, O₂ | Intramolecular oxidative N-S coupling | researchgate.netnih.gov |

| 2-Halobenzamides + Sulfur source (S₈, KSCN) | Cu(I) or Cu(II) catalyst | Intermolecular C-S/N-S bond formation | researchgate.netnih.govresearchgate.net |

| 2-Mercaptobenzamides | Cobalt catalyst (CoPcS), O₂ | Intramolecular S-N bond formation | researchgate.net |

| 2-Methylthiobenzamides | Selectfluor | Intramolecular N-S bond formation | nih.gov |

Functional Group Interconversions and Advanced Derivatization

Once the core this compound structure is synthesized, it can undergo further chemical modifications.

Alkylation and Substitution Reactions at the Benzisothiazole Nucleus

Alkylation: The exocyclic secondary amine of this compound possesses a lone pair of electrons and can act as a nucleophile. However, further alkylation reactions with alkyl halides can be difficult to control, often leading to a mixture of products, including the tertiary amine and the quaternary ammonium (B1175870) salt, due to over-alkylation. youtube.comchemguide.co.uklibretexts.org

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzisothiazole nucleus can undergo electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, or sulfonation. lumenlearning.comlibretexts.org The regiochemical outcome of these reactions is directed by the combined electronic effects of the fused isothiazole ring and the sec-butylamino substituent. The fused heterocyclic ring generally acts as a deactivating group in EAS. msu.edu In contrast, the amino group at the 3-position is a powerful activating, ortho-, para-director. uci.edu The interplay between the deactivating effect of the ring and the strong activating, directing effect of the amino group will determine the position of substitution on the available 4, 5, 6, and 7 positions of the benzene ring.

Introduction of Amine and Hydroxyl Functionalities

The functionalization of the 3-aminobenzisothiazole scaffold, including derivatives like this compound, is crucial for developing new molecules with tailored properties. Research has explored methods to introduce additional amine and hydroxyl groups, enhancing the potential for further chemical modifications.

One notable method for creating 3-aminobenzisothiazole derivatives involves the reaction of a metal amide of a secondary amine with 2,2'-dithiobenzonitriles, followed by treatment with an oxidizing agent. wikipedia.orggoogle.com This approach provides a direct route to the 3-amino-substituted benzisothiazole core. For instance, the synthesis can be carried out in a three-step, one-pot process where the metal amide of the secondary amine is first formed and then reacted with the dithiobenzonitrile intermediate without isolation. wikipedia.org The subsequent oxidation step is critical for the cyclization and formation of the final product. wikipedia.orggoogle.com

The introduction of a hydroxyl group onto the benzisothiazole ring system has also been investigated. A convenient synthetic pathway to methyl 2-aminobenzo[d]thiazole-6-carboxylates bearing a hydroxyl group at either the 4 or 5-position has been developed. nih.gov This method involves the selective etherification of the hydroxyl group in the presence of an unprotected 2-amino group, utilizing the Williamson ether synthesis. nih.gov While this example pertains to the benzo[d]thiazole isomer, the principles of selective functionalization can be relevant for the 2,1-benzisothiazole scaffold as well.

Furthermore, the reductive cleavage of the nitrogen-oxygen bond in 3-aminobenzisoxazoles using methods like catalytic hydrogenation (e.g., with Pd/C) can yield 2-hydroxybenzamidines. researchgate.net This transformation highlights a pathway to introduce a hydroxylated functionality, albeit through a ring-opening of a related heterocyclic system.

Synthesis of Hybrid and Multi-component Derivatives

The this compound scaffold can be incorporated into larger, more complex molecules, often referred to as hybrid molecules, through various synthetic strategies. These strategies often leverage the reactivity of the amine or the benzisothiazole ring system. Multi-component reactions (MCRs) are particularly efficient in this regard, allowing for the construction of complex molecular architectures in a single step.

One-pot, three-component reactions have been successfully employed for the synthesis of fused heterocyclic systems. For example, the reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones in the presence of iodine in DMSO can yield 2-arylbenzo[d]imidazo[2,1-b]thiazoles tethered with a barbituric acid moiety. rsc.org This metal-free oxidation followed by cyclization demonstrates the potential for creating hybrid structures with multiple pharmaceutically relevant motifs. rsc.org

Another example of a three-component synthesis involves the reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones, catalyzed by Sc(OTf)3 under microwave irradiation, to produce annulated products. mdpi.com The mechanism involves a cascade of reactions including Knoevenagel condensation, nucleophilic addition of the azole, and subsequent intramolecular cyclization. mdpi.com These MCRs offer a streamlined approach to generating libraries of complex molecules based on the benzothiazole core.

The synthesis of hybrid molecules can also be achieved through the coupling of different heterocyclic systems. For instance, new structural hybrids of benzofuroxan (B160326) and benzothiazole derivatives have been synthesized via nucleophilic aromatic substitution. nih.gov

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize this compound and its derivatives is essential for optimizing reaction conditions and predicting outcomes. These investigations often involve a combination of experimental studies and computational analysis.

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The synthesis of benzothiazoles, a related class of compounds, has been the subject of detailed mechanistic studies. For example, the condensation of 2-aminothiophenol (B119425) with aldehydes can be promoted by various catalysts, and the plausible mechanism often involves the initial formation of an imine intermediate, followed by cyclization and oxidation. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to rationalize the antioxidative capacities of substituted benzothiazole-2-carboxamides. researchgate.netnih.gov These studies can provide insights into the electronic structure and reactivity of intermediates and transition states, helping to elucidate reaction pathways. researchgate.netnih.gov For instance, DFT calculations have shown that the antioxidant activity of certain trihydroxy substituted benzothiazole-2-carboxamides is due to the formation of stable radicals through hydrogen bonding. researchgate.net

The aza-Wittig reaction represents another important route for the synthesis of substituted benzisothiazoles. organic-chemistry.org This reaction involves the formation of an iminophosphorane intermediate which then undergoes an intramolecular cyclization. organic-chemistry.orgwikipedia.orgchem-station.combeilstein-journals.org Mechanistic studies of this reaction are crucial for understanding the formation of the heterocyclic ring. organic-chemistry.orgwikipedia.orgchem-station.combeilstein-journals.org

Analysis of Intermediate Formation and Rearrangement Processes

The formation of key intermediates is a critical aspect of the synthesis of benzisothiazole derivatives. In the synthesis of 2,1-benzisoxazoles from aryl and vinyl azides, an iron(II) bromide catalyst facilitates the formation of an N-O bond. organic-chemistry.org

In the synthesis of 1,2-benzisothiazol-3(2H)-ones from 2-mercaptobenzamides, mechanistic studies suggest the involvement of disulfide intermediates. mdpi.com These disulfides are believed to be activated by an oxidant, leading to the formation of the final cyclized product. mdpi.com Similarly, in the synthesis of 2,3-dihydro-4H-benzo[e] nih.govorganic-chemistry.orgthiazin-4-ones, a related heterocyclic system, a fluorosulfonium salt is proposed as a key transient intermediate. mdpi.com

Rearrangement processes can also play a role in the synthesis and transformation of these heterocyclic systems. While not directly documented for this compound, the study of related heterocycles provides valuable insights into potential reaction pathways.

Chemo- and Regioselectivity Studies in Benzisothiazole Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of substituted benzisothiazoles, ensuring that the desired isomers are formed. The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, is a classic example where regioselectivity is key to forming a cyclic ketone after hydrolysis. wikipedia.orgchem-station.comlscollege.ac.in This reaction is conceptually related to the Dieckmann condensation. wikipedia.org

In the functionalization of existing benzothiazole rings, regioselectivity is paramount. For instance, Ir-catalyzed C-H borylation of 2,1,3-benzothiadiazole (B189464) allows for the regioselective introduction of a boryl group at the 5-position, which can then be further functionalized. nih.gov The choice of catalyst and ligands can significantly influence the regiochemical outcome of such reactions. nih.gov

In multi-component reactions, the regioselectivity of the cyclization step determines the final structure of the product. For example, in the synthesis of pyrimido[2,1-b]benzothiazole derivatives, the reaction pathway and the resulting regiochemistry can be influenced by the choice of catalyst (acid-catalyzed vs. metal-catalyzed). nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 3 Sec Butylamino 2,1 Benzisothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of 1H (proton) and 13C (carbon-13) NMR spectra, the chemical environment of each atom in the 3-(sec-Butylamino)-2,1-benzisothiazole molecule can be mapped out.

In the 1H-NMR spectrum, the aromatic protons of the benzisothiazole ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns are dictated by their position on the benzene (B151609) ring. The protons of the sec-butylamino substituent will resonate further upfield. The N-H proton is anticipated to produce a broad singlet, with a chemical shift that can be influenced by solvent and concentration. The methine (CH) proton of the sec-butyl group will appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene (CH2) and methyl (CH3) protons will also exhibit characteristic multiplicities and chemical shifts.

The 13C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the benzisothiazole ring will be found in the aromatic region (δ 120-155 ppm). The C=N carbon atom will have a characteristic chemical shift further downfield. The aliphatic carbons of the sec-butyl group will appear in the upfield region of the spectrum. Complete assignments can be confirmed using two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations within the molecule. researchgate.net

Table 1: Predicted 1H and 13C-NMR Data for this compound This data is predictive and based on typical values for analogous structures.

| Atom | Predicted 1H-NMR Chemical Shift (δ, ppm) | Predicted 13C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-CH | 7.0 - 8.5 (m) | 120.0 - 135.0 |

| N-H | 5.0 - 6.0 (br s) | - |

| -CH-(sec-butyl) | 3.5 - 4.0 (m) | 50.0 - 55.0 |

| -CH2-(sec-butyl) | 1.5 - 1.8 (m) | 28.0 - 32.0 |

| -CH3 (terminal) | 0.9 - 1.2 (t) | 10.0 - 15.0 |

| -CH3 (internal) | 1.2 - 1.4 (d) | 18.0 - 22.0 |

| C=N | - | 150.0 - 155.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS/MS, GC-MS, Tandem MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the substructural components of a molecule through fragmentation analysis. For this compound, techniques like electrospray ionization (ESI) or electron ionization (EI) can be used.

The mass spectrum would show a prominent molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments, often performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID), reveal characteristic fragmentation patterns. nih.gov For this compound, likely fragmentation pathways include the loss of the sec-butyl group, cleavage of the N-C bond, and fragmentation of the benzisothiazole ring system. The loss of a neutral nitrogen molecule (N2) is a known fragmentation pattern for some 1,2,3-thiadiazole (B1210528) derivatives, which are isomeric with benzisothiazoles, suggesting complex rearrangements may be possible. nih.gov Analyzing these fragment ions helps to confirm the connectivity of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound This data is predictive and based on expected fragmentation pathways.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]+ | 207.1 | Protonated Molecular Ion |

| [M-C4H9]+ | 150.0 | Loss of the sec-butyl group |

| [M-C4H9N]+ | 136.0 | Loss of the sec-butylamino group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. uhcl.edu The IR spectrum of this compound would display several characteristic absorption bands. researchgate.net

Key expected vibrations include the N-H stretch of the secondary amine, which typically appears as a moderate band in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the sec-butyl group will be observed just below 3000 cm⁻¹. The C=N stretching vibration within the benzisothiazole ring is anticipated in the 1600-1650 cm⁻¹ range. researchgate.net Aromatic C=C ring stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region. The presence of the C-S bond can also be inferred from bands in the fingerprint region.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound This data is predictive and based on typical group frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=N Stretch | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture and assessing the purity of a compound. sielc.com For this compound, a reversed-phase HPLC method would be most suitable. ucdavis.eduscirp.org

This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, set at a wavelength where the benzisothiazole chromophore exhibits strong absorbance. The retention time of the main peak under defined conditions serves as an identifier, while the peak area percentage provides a quantitative measure of purity.

Table 4: Typical HPLC Parameters for the Analysis of this compound These parameters are illustrative of a standard method.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. ucdavis.edu Given its molecular weight and structure, this compound may possess sufficient volatility and thermal stability for GC analysis, particularly if derivatized. researchgate.net

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a non-polar or mid-polar stationary phase like 5% phenyl-polydimethylsiloxane (DB-5), separates compounds based on their boiling points and interactions with the stationary phase. scispace.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The retention time is a key parameter for identification.

Hyphenated Analytical Techniques for Comprehensive Profiling (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. ajrconline.orgajpaonline.comrsisinternational.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally powerful. It combines the separation capabilities of HPLC with the sensitive and specific detection of MS. rsisinternational.org As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer. This allows for the correlation of the retention time with the mass-to-charge ratio, providing high confidence in peak identification. LC-MS is particularly useful for identifying impurities and degradation products, even at trace levels. rsisinternational.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) similarly links GC separation with MS detection. scispace.com It is ideal for identifying volatile components in a sample. Each peak in the gas chromatogram is associated with a mass spectrum, which can be compared against spectral libraries for positive identification. nih.gov

Crystallographic Analysis for Absolute Structure Determination (e.g., Single Crystal X-ray Diffraction)

While spectroscopic methods provide evidence for the connectivity of atoms, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique requires growing a suitable single crystal of the compound.

Computational Chemistry and Molecular Modeling of 3 Sec Butylamino 2,1 Benzisothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

A foundational step in computational analysis is the geometric optimization of the molecule. Using a DFT method, such as B3LYP with a basis set like 6-311++G(d,p), researchers can calculate the most stable three-dimensional conformation of 3-(sec-Butylamino)-2,1-benzisothiazole. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Upon optimization, an analysis of the electronic structure would yield insights into the distribution of electrons within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for understanding intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (amino) | 1.38 Å |

| C-S Bond Length | 1.75 Å |

| N-S Bond Length | 1.68 Å |

Note: The data in this table is illustrative and based on general values for similar structures. It is not derived from actual experimental or computational results for this compound.

DFT calculations are instrumental in predicting the spectroscopic signatures of a molecule. Theoretical vibrational frequencies from an optimized geometry can be calculated and correlated with experimental Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to aid in the structural elucidation of the compound. These theoretical spectra are invaluable for interpreting experimental data. For instance, a study on 3-chloro-1,2-benzisothiazole (B19369) successfully used DFT to simulate IR and Raman spectra that showed excellent agreement with experimental observations.

The reactivity of a molecule can be described using a set of global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Other descriptors include:

Ionization Potential (I): Related to the HOMO energy.

Electron Affinity (A): Related to the LUMO energy.

Electronegativity (χ): The average of HOMO and LUMO energies.

Chemical Hardness (η): Half the difference between the HOMO and LUMO energies, indicating resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness.

These parameters provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 2: Illustrative Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| E(HOMO) | - | -6.2 |

| E(LUMO) | - | -1.5 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.7 |

| Ionization Potential (I) | -E(HOMO) | 6.2 |

| Electron Affinity (A) | -E(LUMO) | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

Note: This data is for illustrative purposes and does not represent actual calculated values for the specified compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To perform a QSAR study, a dataset of compounds with known biological activities is required. For a series of 2,1-benzisothiazole derivatives, a predictive model could be developed using techniques like Stepwise-Multiple Linear Regression (SW-MLR). This method systematically adds or removes descriptors from a linear regression model to find the set that best predicts the activity. A study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors successfully employed SW-MLR to build a robust model with good predictive capability. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. For this compound and related compounds, relevant descriptors could include:

Constitutional descriptors: Molecular weight, number of atoms.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical descriptors: van der Waals volumes, surface area.

Quantum-chemical descriptors: Dipole moment, HOMO/LUMO energies, and partial charges on atoms.

In a QSAR study of 1,2-benzisothiazol-3-one derivatives, descriptors related to electronegativity, atomic masses, van der Waals volumes, and specific atom-centered fragments were found to be significant in predicting caspase-3 inhibitory activity. nih.gov

While direct computational studies on this compound are not found in the current body of scientific literature, the established methodologies of DFT and QSAR provide a clear path for future research. Such studies would be invaluable for elucidating its structural, electronic, and reactive properties, and for predicting its potential biological activities. The absence of this specific data highlights a gap in the current research landscape and an opportunity for future investigation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. bepls.com This method is instrumental in rational drug design for understanding and visualizing the interactions between a ligand and the active site of a target protein. bepls.com For benzisothiazole derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes.

For instance, a study on novel benzo[d]isothiazole derivatives as potential anti-inflammatory agents utilized molecular docking to investigate their interaction with the cyclooxygenase-2 (COX-2) enzyme. bepls.com The docking scores, which estimate the binding affinity, for a series of these compounds ranged from -46.659 to -60.928, indicating favorable binding energies. bepls.com

Another research effort focused on new benzothiazole (B30560) derivatives as antimicrobial agents targeting the dihydropteroate (B1496061) synthase (DHPS) enzyme. nih.gov Molecular docking was used to understand how these compounds interact with the enzyme's binding sites. The study revealed that the most active compounds formed significant interactions within the p-aminobenzoic acid (PABA) pocket of the enzyme. nih.gov

To further elucidate the stability and dynamics of ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are often performed. MD simulations provide a time-resolved view of the conformational changes and interactions of the complex. nih.gov For example, MD simulations have been used to validate the stability of designed benzoxazole (B165842) and benzothiazole derivatives as inhibitors of the VEGFR-2 enzyme, a key target in cancer therapy. researchgate.net These simulations, often run for nanosecond timescales, can confirm the stability of hydrogen bonds and hydrophobic interactions observed in docking studies. researchgate.net

In a study of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists targeting the estrogen-related receptor α (ERRα), MD simulations were crucial in understanding the dynamic nature of the ligand-receptor interactions. nih.gov The simulations revealed that the flexibility of certain helical regions of the protein was associated with the biological activity of the inverse agonist. nih.gov The binding free energy, a critical parameter for assessing ligand affinity, can be calculated from MD simulation trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. nih.gov

The following tables summarize findings from molecular docking studies on various benzisothiazole and benzothiazole derivatives, illustrating the types of data generated in such computational investigations. It is important to reiterate that this data is for related compounds and not for this compound.

Table 1: Molecular Docking Scores of Benzo[d]isothiazole Derivatives against COX-2

| Compound | Docking Score (kcal/mol) |

| 3d | -60.928 |

| 3n | Not specified in retrieved data |

| 3h | Not specified in retrieved data |

| 3l | Not specified in retrieved data |

| Data sourced from a study on novel benzo[d]isothiazole derivatives as anti-inflammatory agents. bepls.com |

Table 2: Interaction Analysis of Benzothiazole Derivatives with DHPS Enzyme

| Compound | Key Interacting Residues | Interaction Type |

| 16a | Lys220 | Arene-H Interaction |

| 16b | Lys220 | Arene-H Interaction |

| 16c | Lys220 | Arene-H Interaction |

| Data from a study on benzothiazole derivatives as antimicrobial agents. nih.gov |

Table 3: Binding Free Energy Contributions of a Triazole Inverse Agonist with ERRα from MD Simulations

| Amino Acid Residue | Binding Free Energy Contribution (ΔG_total) |

| Phe328 | < -3 kcal/mol |

| Ser325 | < -2 kcal/mol |

| Phe495 | < -2 kcal/mol |

| Lys508 | < -2 kcal/mol |

| Leu324 | < -2 kcal/mol |

| Asp329 | < -2 kcal/mol |

| Data from MD simulations of an inverse agonist with ERRα. nih.gov |

These examples underscore the utility of molecular docking and dynamics simulations in elucidating the ligand-target interactions of benzisothiazole-related compounds. Such computational studies are pivotal in the early, non-clinical stages of drug discovery and materials science for prioritizing compounds for further experimental validation.

Structure Reactivity Relationship Srr and Derivatization Studies for 3 Sec Butylamino 2,1 Benzisothiazole

Influence of Structural Modifications on Chemical Reactivity and Selectivity

The reactivity and selectivity of the 3-(sec-butylamino)-2,1-benzisothiazole core are intrinsically linked to its electronic and steric properties. The 2,1-benzisothiazole ring is a heteroaromatic system with a quinoid-like character, which influences the reactivity of the exocyclic amino group at the 3-position. Modifications to both the sec-butylamino group and the benzisothiazole nucleus can significantly alter the molecule's reaction profile.

The sec-butylamino group at the 3-position is a key site for derivatization. Compared to a primary amino group, the secondary nature of the sec-butylamino substituent introduces steric hindrance, which can modulate its nucleophilicity. Reactions such as acylation, alkylation, and condensation are possible at this position, though reaction conditions may need to be optimized to overcome the steric bulk of the sec-butyl group. The presence of this alkyl group also enhances the lipophilicity of the molecule, which can influence its solubility and interactions in different solvent systems.

Modifications to the benzene (B151609) ring of the benzisothiazole nucleus, such as the introduction of electron-donating or electron-withdrawing groups, can profoundly impact the electronic distribution of the entire ring system. This, in turn, affects the reactivity of the amino substituent. For instance, the introduction of a sulfonic acid group has been demonstrated in the case of 3-amino-2,1-benzisothiazole, indicating that electrophilic substitution on the benzene ring is a viable synthetic route. prepchem.com

A comparative analysis with related heterocyclic systems, such as 2-aminothiazoles, reveals that the amino group's reactivity can be readily manipulated. For example, 2-aminothiazole (B372263) derivatives can undergo reactions with various electrophiles, including chloroacetyl chloride, to form amide linkages, which can then be used to construct more complex heterocyclic systems. nih.gov This suggests that similar transformations could be applied to this compound to generate a diverse library of derivatives.

Exploration of Substituent Effects on Reaction Pathways

Electron-Withdrawing Groups (EWGs): The placement of EWGs, such as nitro or sulfonyl groups, on the benzene portion of the molecule would be expected to decrease the electron density of the heterocyclic system. This can make the benzene ring more susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, EWGs can increase the acidity of the N-H proton of the sec-butylamino group, potentially facilitating deprotonation and subsequent reactions at the nitrogen center.

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) or alkyl groups would increase the electron density of the aromatic system. This would enhance the nucleophilicity of the ring, making it more prone to electrophilic attack. The position of substitution will dictate the regioselectivity of such reactions, with positions para to the activating group being favored.

Studies on related benzo[d]thiazol-2(3H)-one systems have shown that modifications to the aryl ring can significantly impact biological affinity, highlighting the importance of substituent effects in molecular recognition. nih.gov While a different isomer, these findings underscore the principle that altering the electronic landscape of the benzisothiazole core is a powerful tool for tuning molecular properties.

The following table summarizes the predicted effects of substituents on the reactivity of the this compound scaffold:

| Substituent Type | Position on Benzene Ring | Predicted Effect on Reactivity |

| Electron-Withdrawing (e.g., -NO₂) | 5- or 7-position | Decreases overall electron density, potentially activating the ring for nucleophilic attack and increasing the acidity of the N-H proton. |

| Electron-Donating (e.g., -OCH₃) | 5- or 7-position | Increases overall electron density, enhancing susceptibility to electrophilic aromatic substitution. |

| Halogens (e.g., -Cl, -F) | Any position | Inductive electron withdrawal can decrease basicity of the amino group, while the potential for use in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is introduced. |

Design Principles for Novel Benzisothiazole Derivatives

The design of novel derivatives of this compound can be guided by established principles of medicinal and materials chemistry. The goal is often to synthesize analogues with improved biological activity, selectivity, or physicochemical properties.

One key design strategy involves the modification of the sec-butylamino side chain . This can be achieved through N-alkylation or N-acylation to introduce new functional groups. For example, incorporating polar moieties could enhance aqueous solubility, while adding aromatic rings could introduce new binding interactions with biological targets. The steric bulk of the sec-butyl group itself can be varied, for instance, by replacing it with smaller (e.g., isopropyl) or larger (e.g., cyclohexyl) alkyl groups to probe the steric requirements of a target binding site.

Another important principle is the introduction of substituents on the benzisothiazole ring . As discussed, this can modulate the electronic properties of the core structure. Structure-activity relationship (SAR) studies on related benzazole compounds have demonstrated that the nature and position of substituents are critical for activity. esisresearch.org For instance, in a series of benzothiazoles, electron-withdrawing groups at position 5 were found to increase activity against certain fungal strains. esisresearch.org This suggests that a systematic exploration of substituents at various positions on the this compound ring could lead to the discovery of potent and selective compounds.

Hybrid molecule design represents a third approach. This involves linking the this compound scaffold to another pharmacophore or functional moiety to create a new chemical entity with dual or enhanced properties. The amino group provides a convenient handle for such modifications, allowing for the formation of amide, urea, or thiourea (B124793) linkages.

The following table outlines potential design strategies for novel derivatives:

| Design Principle | Modification Strategy | Potential Outcome |

| Side Chain Modification | Replace sec-butyl with other alkyl/aryl groups; N-acylation/alkylation. | Alter lipophilicity, steric profile, and introduce new functional groups for interaction with targets. |

| Ring Substitution | Introduce EWGs or EDGs at various positions on the benzene ring. | Modulate electronic properties, influence metabolic stability, and explore SAR. |

| Bioisosteric Replacement | Replace the sulfur atom with oxygen (to form a benzisoxazole) or a nitrogen-containing group. | Explore the impact of the heteroatom on conformation and binding, potentially improving properties like bioavailability. |

| Hybridization | Link to other pharmacophores via the amino group. | Create multifunctional molecules or enhance affinity for a specific target. |

By systematically applying these design principles, it is possible to generate a diverse library of novel this compound derivatives for evaluation in a variety of applications.

Research Applications As Chemical Probes and Synthetic Building Blocks

Utilization as Precursors for Complex Organic Molecule Synthesis

The reactivity of the 3-(sec-butylamino)-2,1-benzisothiazole scaffold makes it a versatile precursor for the synthesis of more complex organic molecules. ontosight.ai The presence of the sec-butylamino group at the 3-position and the inherent reactivity of the benzisothiazole ring system allow for a variety of chemical transformations. ontosight.ai This makes the compound a useful building block for creating larger, more intricate molecular architectures, including those with potential pharmaceutical applications. ontosight.ai

The general class of 2-aminobenzothiazoles, to which this compound belongs, is widely used in the synthesis of biologically active compounds. nih.gov Synthetic strategies often involve the modification of the amino group or reactions at the heterocyclic ring to build diverse molecular frameworks. nih.gov For instance, multicomponent reactions involving 2-aminobenzothiazole (B30445) derivatives have been successfully employed to create complex heterocyclic systems, such as imidazo[2,1-b] ontosight.aimdpi.combenzothiazoles. nih.gov These reactions highlight the potential of the amino group in this compound to participate in cyclization and condensation reactions, leading to novel molecular entities.

Furthermore, the synthesis of various amide derivatives has been achieved by coupling 3-aminomethylglaucine with different amino acid analogues, indicating that the amino group on a heterocyclic core can be readily functionalized. researchgate.net This suggests that this compound could similarly be used as a scaffold to append amino acids or peptide fragments, thereby generating molecules with potential biological activities. researchgate.net The synthesis of benzisothiazole natural products, such as aulosirazole, further underscores the importance of the benzisothiazole core in constructing complex natural product-like molecules. nottingham.ac.uk

Development of the Benzisothiazole Scaffold for Diverse Chemical Library Generation

The benzisothiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes it an excellent starting point for the generation of diverse chemical libraries for drug discovery and other applications. mdpi.com The synthesis of libraries of benzothiazole (B30560) and benzimidazole (B57391) derivatives has been reported as a strategy to explore a wide chemical space and identify compounds with specific biological activities, such as urease inhibition. nih.govnih.gov

The generation of a chemical library based on the this compound scaffold would involve systematically modifying its structure to create a large number of related but distinct molecules. This can be achieved through various synthetic methodologies, including one-pot multicomponent reactions and multistep synthesis approaches. nih.gov The reactivity of the amino group and the aromatic rings provides multiple points for diversification. For example, acylation, alkylation, or arylation of the amino group, as well as electrophilic substitution on the benzene (B151609) ring, can lead to a wide array of derivatives.

The development of such libraries is crucial for screening against various biological targets to identify new lead compounds for drug development. The structural diversity within the library increases the probability of finding molecules with desired properties.

| Synthetic Strategy | Description | Potential Outcome |

| Multicomponent Reactions | Combining three or more reactants in a single step to rapidly build molecular complexity. | Efficient synthesis of diverse heterocyclic systems. nih.gov |

| Acylation of Amino Group | Introduction of various acyl groups to the sec-butylamino moiety. | A library of amide derivatives with varying substituents. |

| N-Arylation/Alkylation | Attachment of different aryl or alkyl groups to the amino nitrogen. | A diverse set of N-substituted 3-aminobenzisothiazoles. |

| Ring Functionalization | Introduction of substituents onto the benzene ring of the benzisothiazole core. | Derivatives with modified electronic and steric properties. |

Exploration of Coordination Chemistry and Ligand Design for Catalytic Applications

The nitrogen and sulfur atoms within the benzisothiazole ring, along with the exocyclic amino group of this compound, present potential coordination sites for metal ions. This suggests that the compound and its derivatives could serve as ligands in coordination chemistry. The study of benzothiazole Schiff bases has shown their ability to form complexes with transition metals like Zn(II) and Cu(II). srce.hr These complexes can sometimes lead to the hydrolysis of the ligand, indicating the influence of the metal on the ligand's reactivity. srce.hr

The design of ligands based on the 3-aminobenzisothiazole framework could lead to the development of novel catalysts. For instance, thiosemicarbazone ligands, which share structural similarities with aminobenzisothiazoles, form stable complexes with gallium(III) and iron(III). nih.gov The coordination of these metals can significantly alter the biological and chemical properties of the ligands. nih.gov By analogy, this compound could be modified to create polydentate ligands that can chelate metal ions, potentially leading to catalysts for various organic transformations.

While direct catalytic applications of this compound complexes have not been extensively reported, the broader field of organocatalysis and metal-catalyzed reactions using heterocyclic ligands is well-established. mit.edu The unique electronic properties conferred by the benzisothiazole ring could influence the catalytic activity of a coordinated metal center, making this an area ripe for exploration.

Potential in Materials Science Research

The benzisothiazole core is an electron-rich heterocyclic system, a characteristic that is often sought after in materials science, particularly for the development of organic electronic materials. Benzothiazole and its derivatives have been investigated for their applications in organic semiconductors, fluorescent sensors, organic light-emitting diodes (OLEDs), and solar cells. nih.govresearchgate.net The introduction of donor and acceptor groups onto the benzothiazole scaffold can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing materials with specific electronic and optical properties. nih.gov

Derivatives of benzothiazole have been used to synthesize conducting polymers. nih.govgoogle.com For example, a polymer incorporating a benzothiadiazole unit has been used in biosensing applications. nih.gov These polymers often exhibit good charge transport properties and stability, making them suitable for use in electronic devices. researchgate.net The this compound molecule could potentially be polymerized or used as a monomer in copolymerizations to create new conductive materials. The sec-butylamino group could influence the solubility and processing of the resulting polymers.

Furthermore, benzothiazole derivatives have been noted for their potential use as optical polymers and in anticorrosive coatings. researchgate.net The study of benzothiazole-based liquid crystalline compounds also points to the potential for creating materials with ordered molecular arrangements and interesting optical properties. researchgate.net The incorporation of this compound into such material systems could lead to novel functionalities.

| Potential Application Area | Relevant Properties of Benzisothiazole Core | Example Research |

| Organic Semiconductors | Tunable HOMO/LUMO levels, charge transport capabilities. nih.govresearchgate.net | Development of donor-acceptor compounds for organic field-effect transistors (OFETs). nih.govresearchgate.net |

| Conducting Polymers | Ability to form conjugated polymer chains. nih.gov | Electrochemical deposition of poly(benzothiadiazole) derivatives for biosensors. nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Fluorescence and charge-carrier injection/transport properties. researchgate.net | Investigation of benzothiazole derivatives as emitter or host materials. researchgate.net |

| Liquid Crystals | Anisotropic molecular shape and potential for self-assembly. researchgate.net | Synthesis of benzothiazole-based liquid crystalline materials with specific mesophases. researchgate.net |

Future Research Directions for 3 Sec Butylamino 2,1 Benzisothiazole

Advancements in Sustainable and Green Synthesis Methodologies

The principles of green chemistry are becoming increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact by minimizing hazardous substances and improving atom economy. researchgate.net Future research on 3-(sec-Butylamino)-2,1-benzisothiazole will likely focus on developing more sustainable synthetic routes, moving away from traditional methods that may involve harsh conditions or toxic reagents. bohrium.com

Key research initiatives in this area include:

Water-Based Synthesis: Exploring water as a solvent for the cyclization reactions that form the benzisothiazole core could offer a significantly more environmentally benign alternative to conventional organic solvents. rsc.org

Novel Catalytic Systems: The investigation of new catalysts is a primary focus. This includes biocatalysts, such as commercial laccases, which can promote condensation reactions under mild conditions. mdpi.com Heterogeneous catalysts, like SnP₂O₇, are also of interest due to their high yields, short reaction times, and recyclability. mdpi.com

Alternative Reagents and Feedstocks: Research into using greener reagents, such as a combination of H₂O₂/HCl, can provide efficient synthesis at room temperature. mdpi.com Furthermore, the use of CO₂ as a C1 feedstock for constructing the heterocyclic ring represents a highly innovative and sustainable approach that aligns with carbon capture and utilization goals. mdpi.com

Energy-Efficient Methods: The application of alternative energy sources like ultrasound irradiation has shown promise in accelerating reactions and improving yields in the synthesis of related benzothiazole (B30560) structures, representing a viable path for the synthesis of this compound. bohrium.com

Table 1: Promising Green Synthesis Strategies for Benzisothiazole Scaffolds

| Strategy | Key Features | Potential Advantages for Synthesis |

|---|---|---|

| Aqueous Media Synthesis | Utilizes water as the primary solvent. | Reduces volatile organic compound (VOC) emissions; lowers cost; simplifies workup. |

| Biocatalysis | Employs enzymes (e.g., laccases) to catalyze reactions. | High specificity; mild reaction conditions (temperature, pH); biodegradable catalyst. |

| Heterogeneous Catalysis | Uses solid-phase catalysts (e.g., SnP₂O₇) that are easily separated. | Catalyst can be recovered and reused; simplifies product purification; often high yields. mdpi.com |

| CO₂ as Feedstock | Incorporates carbon dioxide as a building block in the synthesis. | Utilizes a greenhouse gas; high atom economy; environmentally benign. mdpi.com |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to induce cavitation and accelerate reactions. | Shorter reaction times; increased yields; enhanced reaction rates. bohrium.com |

Process Optimization and Intensification for Efficient Production

For this compound to be produced efficiently and economically on a larger scale, significant research into process optimization and intensification is required. This involves a systematic approach to refine every step of the synthesis to maximize yield, purity, and throughput while minimizing cost and waste.

Future research in this domain should focus on:

Statistical Experimental Design: Methodologies like Response Surface Methodology (RSM) can be employed to systematically optimize critical process parameters. As demonstrated in the production of other chemical compounds, this approach can identify the ideal concentrations of reactants (e.g., a substituted 2-aminothiophenol (B119425) precursor and a suitable aminating agent), temperature, and reaction time to maximize the output of this compound. nih.gov

Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry offers numerous advantages. Flow reactors can provide superior control over reaction parameters, enhance safety by minimizing the volume of reactive intermediates at any given time, and facilitate easier scaling-up of production.

Table 2: Key Parameters for Process Optimization of this compound Synthesis

| Parameter Category | Specific Variables to Investigate | Optimization Goal |

|---|---|---|

| Reactant Stoichiometry | Molar ratio of benzisothiazole precursor to aminating agent. | Maximize conversion to product, minimize side reactions. |

| Catalyst Loading | Concentration of catalyst (if applicable). | Achieve highest reaction rate with minimal catalyst use. |

| Reaction Conditions | Temperature, pressure, agitation speed. | Enhance reaction kinetics and yield; ensure process safety. |

| Solvent System | Type of solvent and concentration. | Improve solubility of reactants; facilitate product isolation. |

| Residence Time (Flow) | Duration of reaction mixture in a continuous reactor. | Ensure complete reaction without product degradation. |

Exploration of Novel and Unconventional Derivatization Pathways

To explore the chemical space around this compound, future research must venture into novel and unconventional methods of derivatization. Creating new analogues by modifying the core structure can lead to compounds with altered or enhanced properties.

Promising avenues for derivatization research include:

C-H Activation: Direct functionalization of the benzene (B151609) ring of the benzisothiazole core via C-H activation represents a highly atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials.

Domino and Cascade Reactions: Designing one-pot, multi-component reactions where several chemical bonds are formed sequentially without isolating intermediates can streamline the synthesis of complex derivatives. researchgate.net This approach is efficient and can rapidly generate a library of novel compounds. semanticscholar.org

Electrochemical Synthesis: The use of electricity as a "reagent" for cyclization and derivatization is a powerful green chemistry tool. nih.gov Electrochemical methods can facilitate unique transformations, such as intramolecular N-S bond formation, under mild conditions. mdpi.com

Modification of the Amino Side Chain: Exploring reactions to modify the sec-butylamino group, such as N-alkylation, N-acylation, or replacement with other functionalized amines, could yield derivatives with significantly different physicochemical properties.

Table 3: Potential Derivatization Strategies for this compound

| Derivatization Site | Synthetic Approach | Potential New Functionality |

|---|---|---|

| Benzene Ring | Electrophilic Aromatic Substitution, C-H Activation | Halogens, nitro groups, alkyl chains, aryl groups. |

| Isothiazole (B42339) Ring | Not readily derivatized without ring opening. | Focus is typically on the benzene ring or exocyclic groups. |

| Amino Group (Nitrogen) | N-Acylation, N-Alkylation, Sulfonylation | Amides, secondary/tertiary amines, sulfonamides. semanticscholar.org |

| Amino Group (sec-Butyl) | Replacement via Nucleophilic Aromatic Substitution | Introduction of different alkyl/aryl amino side chains. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools can accelerate the discovery of new derivatives and predict their properties and synthetic accessibility. researchgate.net

Future research directions in this area involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML-based QSAR models can predict the biological or chemical properties of novel derivatives of this compound before they are synthesized. nih.govnih.gov By training algorithms like Support Vector Machines (SVM) or Gradient Boosting Regressors (GBR) on existing data, researchers can identify which structural modifications are most likely to lead to desired outcomes. researchgate.net

Retrosynthesis Prediction: AI tools can be used to predict viable synthetic pathways for novel, computationally designed analogues. These platforms analyze complex molecular structures and propose step-by-step reaction sequences, helping chemists devise efficient synthesis plans.

De Novo Drug Design: Generative ML models can design entirely new molecules based on a desired set of properties. By providing the model with a target profile (e.g., high affinity for a specific receptor), it can generate novel benzisothiazole derivatives that have a high probability of success, which can then be synthesized and tested.

Table 4: Framework for AI/ML Integration in this compound Research

| Step | Description | AI/ML Tool/Technique |

|---|---|---|

| 1. Data Curation | Collect structural and property data for a set of known benzisothiazole derivatives. | Chemical databases, literature mining. |

| 2. Feature Engineering | Convert chemical structures into numerical descriptors (e.g., electronic, topological). researchgate.net | Molecular descriptor calculation software. |

| 3. Model Training | Train an ML algorithm to find correlations between descriptors and properties. | Python scripts using libraries like scikit-learn; SVM, RF, GBR algorithms. nih.govresearchgate.net |

| 4. Virtual Screening | Use the trained model to predict the properties of a large library of virtual compounds. | High-throughput virtual screening platforms. |

| 5. Compound Design | Generate novel molecules optimized for a specific property or activity. | Generative adversarial networks (GANs), recurrent neural networks (RNNs). |

| 6. Synthesis Prediction | Propose synthetic routes for the most promising computationally designed compounds. | Retrosynthesis prediction software. |

Comprehensive Impurity Profiling and Method Validation for Enhanced Research Purity

Ensuring the purity of a chemical compound is paramount for obtaining reliable and reproducible research data. Future work on this compound must include the development and validation of robust analytical methods for purity assessment and impurity identification.

This research should encompass:

Method Development: The development of sensitive and specific analytical methods, primarily High-Performance Liquid Chromatography (HPLC), is essential. The method must be capable of separating the main compound from potential impurities, such as starting materials, intermediates, and byproducts from side reactions.

Method Validation: Following guidelines from bodies like the International Council for Harmonisation (ICH), the developed analytical method must be rigorously validated. researchgate.net This ensures the method is suitable for its intended purpose and provides reliable results. wjarr.com

Impurity Identification and Characterization: Any impurities detected during analysis must be identified. This often involves isolating the impurity and using spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure. Understanding the impurity profile is critical, especially when evaluating new synthesis routes.

Forced Degradation Studies: Subjecting this compound to stress conditions (e.g., acid, base, heat, light, oxidation) helps to identify potential degradation products. This information is crucial for determining the compound's stability and for developing a stability-indicating analytical method.

Table 5: Key Validation Parameters for an HPLC Purity Method for this compound

| Validation Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | To ensure the method can exclusively measure the analyte in the presence of other components (impurities, degradants). unodc.orggavinpublishers.com | Peak purity analysis should pass; no co-elution at the analyte's retention time. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. ikev.org |

| Accuracy | To determine the closeness of the measured value to the true value, often assessed by spike recovery. wjarr.com | Mean recovery typically between 98.0% and 102.0%. gavinpublishers.comikev.org |

| Precision | To assess the degree of scatter between multiple measurements of the same sample (repeatability and intermediate precision). ikev.org | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. unodc.org | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. wjarr.com | Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | No significant change in results; system suitability parameters met. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(sec-Butylamino)-2,1-benzisothiazole?

Methodological Answer:

Synthesis of benzisothiazole derivatives typically involves diazotization and coupling reactions. For example, 3-amino-5-nitro[2,1]benzisothiazole can be diazotized using nitrous acid and coupled with N-substituted anilines to form azo compounds . Alternatively, thermal decomposition of precursor compounds (e.g., thiatriazolines) at 210°C under controlled conditions may yield substituted benzisothiazoles . For introducing the sec-butylamino group, nucleophilic substitution or reductive amination could be explored, with reaction conditions optimized using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine.

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Key techniques include:

- FT-IR Spectroscopy : Identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for amines, S=O vibrations at ~1150–1300 cm⁻¹ for sulfonamides) .

- UV-Vis Spectroscopy : Assess electronic transitions influenced by the benzisothiazole core and substituents .

- X-ray Crystallography : Resolve tautomeric forms (e.g., amino→imino tautomerization) and intermolecular interactions .

- Melting Point Analysis : Compare experimental values (e.g., 73–74°C for similar compounds ) with literature to verify purity.

Basic: What are the stability considerations for handling this compound in laboratory settings?

Methodological Answer:

Based on safety data for structurally related compounds (e.g., 2,1,3-benzothiadiazole), store the compound under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption . Avoid exposure to strong acids/bases, as benzisothiazoles may undergo ring-opening reactions. Stability under reflux conditions (e.g., in ethanol or acetic acid) should be monitored via TLC or HPLC .

Advanced: How do substituents on the benzisothiazole core influence its reactivity and electronic properties?

Methodological Answer:

Substituent effects can be studied via:

- Quantum DFT Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-withdrawing/donating effects of the sec-butylamino group .

- Experimental Tuning : Compare reaction rates in coupling reactions (e.g., with diazonium salts) to evaluate steric/electronic impacts of substituents . For example, bulky groups like sec-butyl may hinder regioselectivity in electrophilic substitutions.

Advanced: How can tautomerism in this compound be analyzed experimentally?

Methodological Answer:

Use in situ UV-Vis spectroscopy in controlled environments (e.g., rare gas matrices) to monitor tautomeric equilibria (e.g., amino↔imino forms) . Isotopic labeling (e.g., deuteration of N–H groups) combined with IR spectroscopy can further resolve tautomeric shifts .

Advanced: How should researchers address contradictions in spectral or reactivity data for benzisothiazole derivatives?

Methodological Answer:

- Cross-Validation : Compare experimental data (e.g., NMR, IR) with computational simulations (DFT, molecular dynamics) to resolve discrepancies .

- Reaction Optimization : For inconsistent yields, systematically vary parameters (e.g., solvent polarity, temperature) and analyze byproducts via GC-MS .

Advanced: What strategies are effective for designing this compound derivatives with targeted biological activity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the sec-butyl group with pharmacophoric moieties (e.g., heterocycles) while retaining the benzisothiazole scaffold .

- QSAR Modeling : Correlate substituent electronic parameters (σ, π) with bioactivity data from assays (e.g., antimicrobial, enzyme inhibition) .

Advanced: How can computational modeling enhance the study of this compound’s properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |